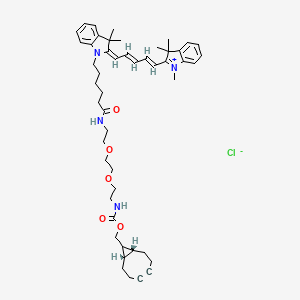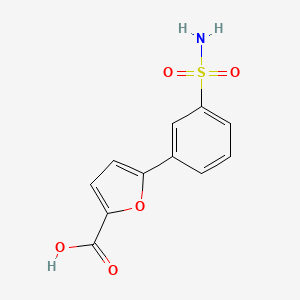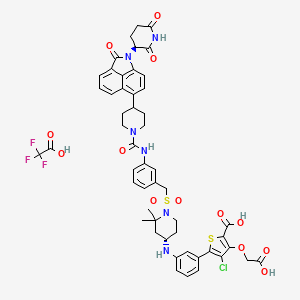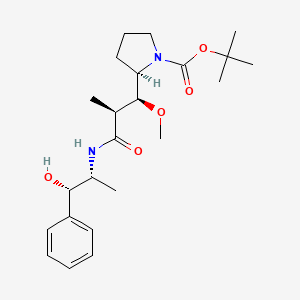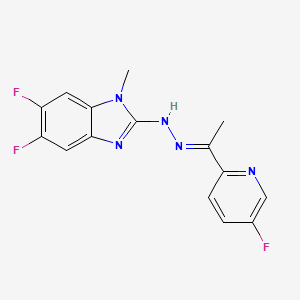
Src-3-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Src-3-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This typically includes optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Src-3-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Applications De Recherche Scientifique
Src-3-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SRC-3 in various chemical processes.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and progression.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Src-3-IN-2 exerts its effects by inhibiting the activity of steroid receptor coactivator 3 (SRC-3). This inhibition disrupts the transcriptional activity of nuclear receptors and other transcription factors regulated by SRC-3. The molecular targets and pathways involved include the estrogen receptor signaling pathway and various growth factor signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Src-3-IN-2 include:
Gossypol: A small molecule inhibitor of SRC-1 and SRC-3.
SRC-1 Inhibitors: Compounds that inhibit the activity of steroid receptor coactivator 1 (SRC-1).
Other SRC-3 Inhibitors: Various other molecules developed to inhibit SRC-3 activity
Uniqueness
This compound is unique due to its high specificity and potency as an SRC-3 inhibitor. It has shown significant antitumor activity and has been extensively studied for its potential therapeutic applications in cancer treatment .
Propriétés
Formule moléculaire |
C15H12F3N5 |
|---|---|
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
5,6-difluoro-N-[(E)-1-(5-fluoropyridin-2-yl)ethylideneamino]-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C15H12F3N5/c1-8(12-4-3-9(16)7-19-12)21-22-15-20-13-5-10(17)11(18)6-14(13)23(15)2/h3-7H,1-2H3,(H,20,22)/b21-8+ |
Clé InChI |
QPBNFTTUAKVEKN-ODCIPOBUSA-N |
SMILES isomérique |
C/C(=N\NC1=NC2=CC(=C(C=C2N1C)F)F)/C3=NC=C(C=C3)F |
SMILES canonique |
CC(=NNC1=NC2=CC(=C(C=C2N1C)F)F)C3=NC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


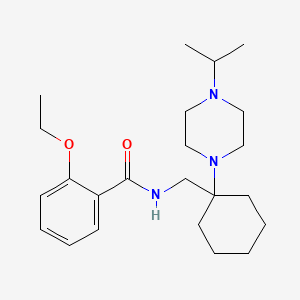

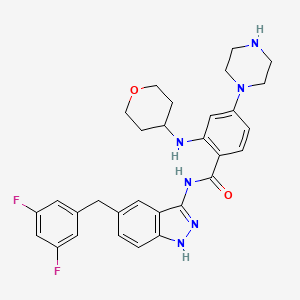
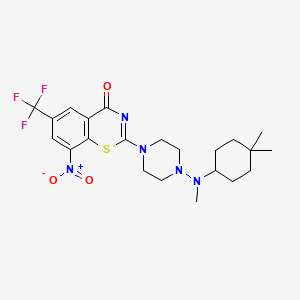
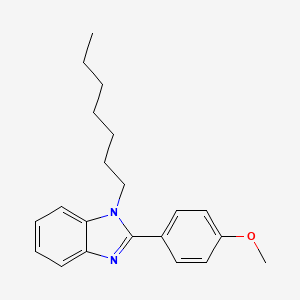
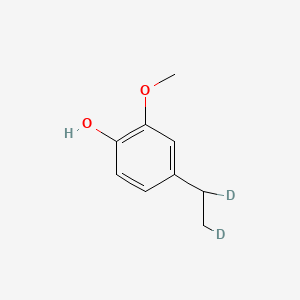
![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)
